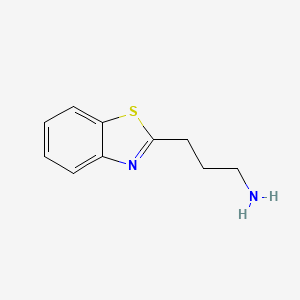

3-(1,3-Benzothiazol-2-yl)propan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 3-(1,3-Benzothiazol-2-yl)propan-1-amine, is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various methods. For instance, the synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine is performed by condensation of 2-aminobenzothiazole with 3-acetyl-2,5-dimethylthiophene in ethanol . Another example is the preparation of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, which can be synthesized by reacting ethyl 2-benzothiazolecarboxylate with acetonitrile or by treating 2-bromoacetylbenzothiazole with potassium cyanide .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be complex and diverse. The crystal structure of one such derivative, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, shows that the benzothiazol and imidazol rings are planar with a small dihedral angle between them, and the piperidin ring adopts a chair conformation .

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile can react with heterocyclic diazonium salts to form hydrazones, which can undergo intramolecular cyclization to yield different heterocyclic compounds . Additionally, the reaction of 3-(benzothiazol-2-yl)-3-oxopropanenitrile with diazotized aromatic amines can produce arylhydrazones, which can further react to form pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be characterized using various analytical techniques. For instance, the structure of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine was confirmed by elemental analysis, IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis . The complexes formed with benzothiazol-2-yl-(4-chloro-benzylidene)-amine and metal ions like Co(II), Ni(II), Cu(II), and Zn(II) were characterized using spectroscopic methods, magnetic susceptibility, and conductivity measurements, suggesting an octahedral structure for these complexes .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity :

- A study by Aleksandrov et al. (2021) explored the synthesis and reactivity of benzothiazole derivatives, which can undergo electrophilic substitution reactions including bromination, nitration, hydroxymethylation, and acylation, indicating the potential for creating diverse chemical compounds for various applications (Aleksandrov et al., 2021).

Development of Pharmacological Agents :

- Ragheed Al Rahmani et al. (2014) synthesized aminoacetylenicoxybenzothiazole derivatives, aiming to design effective H3 antagonists for managing diseases like Alzheimer's, depression, epilepsy, and schizophrenia. This demonstrates the potential use of benzothiazole derivatives in developing novel treatments for central nervous system disorders (Ragheed Al Rahmani et al., 2014).

Antibacterial and Antifungal Properties :

- Research by Nikhil D. Amnerkar et al. (2015) on a series of benzothiazole derivatives showed moderate to excellent antimicrobial activity against gram-negative and gram-positive bacteria, and pathogenic fungal strains. This suggests their potential as antimicrobial agents (Nikhil D. Amnerkar et al., 2015).

Corrosion Inhibition :

- Zohreh Salarvand et al. (2017) studied the role of benzothiazole derivatives in enhancing the corrosion resistance of mild steel in acidic solutions. This research implies potential applications in material science and engineering (Zohreh Salarvand et al., 2017).

Potential in Antitumor Applications :

- A study by T. Bradshaw et al. (2002) on novel antitumor 2-(4-aminophenyl)benzothiazoles highlights their selective and potent antitumor properties, indicating the potential of benzothiazole derivatives in cancer therapy (T. Bradshaw et al., 2002).

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c11-7-3-6-10-12-8-4-1-2-5-9(8)13-10/h1-2,4-5H,3,6-7,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRGJNBEQJJKMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429313 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Benzothiazol-2-yl)propan-1-amine | |

CAS RN |

51124-73-3 |

Source

|

| Record name | 3-(1,3-Benzothiazol-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)